molecular formula C9H15NO3 B2529151 Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate CAS No. 2155856-02-1

Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B2529151
CAS RN: 2155856-02-1
M. Wt: 185.223
InChI Key: VGLANDDYIYGQFW-UHFFFAOYSA-N
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Description

Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound that is part of a broader class of organic compounds featuring both oxygen and nitrogen atoms within a spiro-connected cyclic framework. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves several key steps, including alkylation, cycloaddition, and condensation reactions. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the compound of interest, was achieved through the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Similarly, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained by a regioselective 1,3-dipolar cycloaddition reaction . Another example includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is characterized by the presence of a spiro junction where two rings are joined at a single atom. The spirocyclic framework can influence the compound's reactivity and interaction with biological targets. The presence of heteroatoms such as oxygen and nitrogen within the ring structures can also affect the electronic properties and stability of these molecules.

Chemical Reactions Analysis

Spirocyclic compounds undergo various chemical reactions that are essential for their transformation into biologically active molecules or further synthetic modification. For example, the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates leads to the formation of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, suggesting a mechanism involving N-O bond cleavage and imine formation . Additionally, the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters have been shown to yield bis(hydroxymethyl)cyclopropanes and substituted cyclopropane-1,2-dicarboxylic acids while preserving the spirocyclic core .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms and the spirocyclic configuration can impact the compound's solubility, boiling point, melting point, and stability. These properties are crucial for the compound's behavior in biological systems and its suitability for pharmaceutical applications. The specific properties of methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate would depend on the substituents and the stereochemistry of the spiro junction, which can be further explored through experimental studies and computational modeling.

Scientific Research Applications

Regioselective Cycloaddition and Synthesis of Spirocyclic Compounds

Regioselective Cycloaddition : A study demonstrated the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through regioselective 1,3-dipolar cycloaddition involving C-aryl- and C-carbamoylnitrones. This process is highly selective and produces a mixture of two diastereoisomers, showcasing the utility of the compound in creating structurally complex and diverse spirocyclic frameworks (Molchanov & Tran, 2013).

Synthesis of Functionalized Derivatives : Another research explored the nucleophilic ring-opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate leading to the production of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important structural units in several bioactive compounds, highlighting the synthetic versatility and applicability of such spirocyclic compounds in medicinal chemistry (Santos et al., 2000).

Catalytic Transformations and Novel Synthons

Catalytic Hydrogenation : Research on the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates revealed the transformation into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates. This study suggests a mechanistic approach involving initial N-O bond cleavage, which could be pivotal for the development of novel synthetic methodologies (Sukhorukov et al., 2008).

Novel Dipeptide Synthons : Another interesting application is the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, serving as novel dipeptide synthons. These compounds are utilized in peptide synthesis, demonstrating the potential of spirocyclic compounds in facilitating the construction of complex peptide-based structures with potential biological activities (Suter et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-5-9(6-7)10-3-2-4-13-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLANDDYIYGQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)NCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate

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